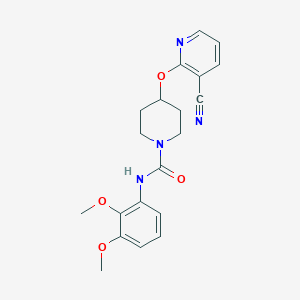
4-((3-cyanopyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-cyanopyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as JNJ-40411813 and is a selective antagonist of the orexin-1 receptor.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-((3-cyanopyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide' involves the reaction of 3-cyanopyridine-2-carboxylic acid with 2,3-dimethoxyaniline to form an amide intermediate, which is then reacted with piperidine-1-carboxylic acid to form the final product.
Starting Materials
3-cyanopyridine-2-carboxylic acid, 2,3-dimethoxyaniline, piperidine-1-carboxylic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), N,N-dimethylformamide (DMF), diethyl ether, wate
Reaction
Step 1: 3-cyanopyridine-2-carboxylic acid is reacted with 2,3-dimethoxyaniline in the presence of DCC and DMAP in DMF to form the amide intermediate., Step 2: The amide intermediate is then reacted with piperidine-1-carboxylic acid in the presence of DCC and DMAP in DMF to form the final product., Step 3: The crude product is purified by column chromatography using a mixture of diethyl ether and water as the eluent.
Mécanisme D'action
JNJ-40411813 selectively blocks the orexin-1 receptor, which is primarily expressed in the brain regions involved in the regulation of wakefulness and arousal. By blocking the orexin-1 receptor, JNJ-40411813 reduces the activity of the orexin system, leading to a decrease in wakefulness and an increase in sleep.
Effets Biochimiques Et Physiologiques
Studies have shown that JNJ-40411813 increases sleep duration and consolidation in both rodents and humans. In addition, JNJ-40411813 reduces food intake and body weight in obese rodents, suggesting its potential use in the treatment of obesity. Moreover, JNJ-40411813 has been shown to reduce drug-seeking behavior in rodents, indicating its potential use in the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
The selective antagonism of the orexin-1 receptor by JNJ-40411813 makes it a valuable tool for studying the role of the orexin system in various physiological and pathological processes. However, the limitations of this compound include its low solubility and poor pharmacokinetic properties, which may affect its efficacy in vivo.
Orientations Futures
Future research on JNJ-40411813 should focus on improving its pharmacokinetic properties to enhance its efficacy in vivo. In addition, further studies are needed to investigate the potential therapeutic applications of JNJ-40411813 in the treatment of sleep disorders, obesity, addiction, and anxiety disorders. Moreover, the role of the orexin system in other physiological and pathological processes should be explored using JNJ-40411813 as a tool.
Applications De Recherche Scientifique
The orexin system has been implicated in various physiological and pathological processes, including sleep-wake regulation, energy homeostasis, addiction, and stress response. Therefore, the selective antagonism of the orexin-1 receptor by JNJ-40411813 has potential therapeutic applications in the treatment of sleep disorders, obesity, addiction, and anxiety disorders.
Propriétés
IUPAC Name |
4-(3-cyanopyridin-2-yl)oxy-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-26-17-7-3-6-16(18(17)27-2)23-20(25)24-11-8-15(9-12-24)28-19-14(13-21)5-4-10-22-19/h3-7,10,15H,8-9,11-12H2,1-2H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAITKRPQZWMCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-cyanopyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[4-(Difluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-N-methylpyrimidin-4-amine](/img/structure/B2384771.png)
![6-Cyclopropyl-2-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2384773.png)
![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2384776.png)
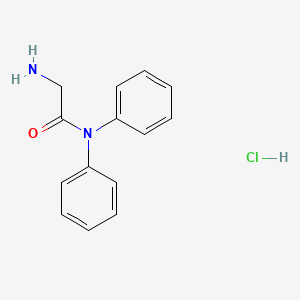
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2384780.png)
![N-(3-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2384781.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2384782.png)
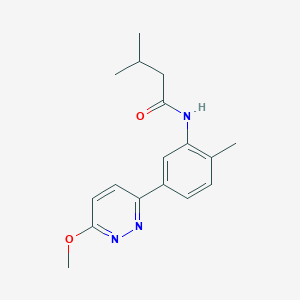
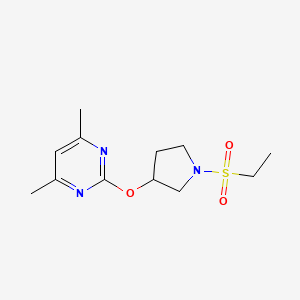
![2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2384787.png)
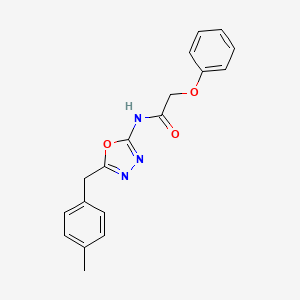
![Cyclopentyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2384789.png)
![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2384792.png)
![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2384793.png)